GW-Amide, also known as GW-501516, is a synthetic compound that belongs to a class of drugs called selective androgen receptor modulators. It is primarily researched for its potential applications in enhancing athletic performance and treating metabolic disorders. GW-Amide functions by activating the peroxisome proliferator-activated receptor delta, which plays a crucial role in lipid metabolism and glucose homeostasis.
GW-Amide was developed by the pharmaceutical company GlaxoSmithKline and has been studied for its effects on endurance and fat metabolism. Despite its promising results in preclinical studies, it has not been approved for human use due to concerns about safety and efficacy.
The synthesis of GW-Amide involves several steps, typically starting from readily available precursors. The most common methods include:
Technical details regarding reaction conditions typically include:
GW-Amide has a distinct molecular structure characterized by its amide functional group. The molecular formula is C21H23F3N2O2S, indicating the presence of fluorine atoms and a sulfur atom, which contribute to its unique properties.
GW-Amide undergoes several chemical reactions typical of amides:
Technical details regarding these reactions include:
GW-Amide exerts its effects primarily through activation of peroxisome proliferator-activated receptor delta. This mechanism involves:
Data from studies indicate that GW-Amide can significantly enhance exercise capacity in animal models without causing significant side effects at therapeutic doses.
Relevant data analyses show that GW-Amide exhibits favorable pharmacokinetic properties, including good oral bioavailability in animal models.
GW-Amide has been explored for various scientific uses:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0